molecular formula C8H13N3O2 B3362696 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1006486-18-5

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B3362696
CAS No.: 1006486-18-5
M. Wt: 183.21 g/mol
InChI Key: WVBSKRNMVNHYKA-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is an organic compound with the molecular formula C8H13N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a base, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-1-acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazole derivative with different substituents.

Uniqueness

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is unique due to its specific combination of amino and propanoic acid groups attached to the pyrazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSKRNMVNHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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